molecular formula C3H5N3 B3048986 2-methyl-2H-1,2,3-triazole CAS No. 18922-69-5

2-methyl-2H-1,2,3-triazole

Cat. No.: B3048986
CAS No.: 18922-69-5
M. Wt: 83.09 g/mol
InChI Key: NGCXHCGUQHIOLZ-UHFFFAOYSA-N
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Description

2-Methyl-2H-1,2,3-triazole is a heterocyclic compound characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms This compound is a derivative of 1,2,3-triazole, which is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2H-1,2,3-triazole can be achieved through several methodsThis reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, yielding high purity products . Another method involves the reaction of hydrazines with acetylenes in the presence of a base, which also results in the formation of the triazole ring .

Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to enhance efficiency and scalability. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Nitric acid and sulfuric acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides.

Major Products:

    Oxidation: 5-nitro-2-methyl-2H-1,2,3-triazole.

    Substitution: 4,5-dibromo-2-methyl-2H-1,2,3-triazole.

Comparison with Similar Compounds

    1,2,3-Triazole: The parent compound without the methyl group.

    1,2,4-Triazole: An isomer with different nitrogen atom positions.

    Tetrazole: A similar heterocycle with four nitrogen atoms.

Uniqueness: 2-Methyl-2H-1,2,3-triazole is unique due to the presence of the methyl group, which enhances its chemical stability and reactivity compared to its parent compound, 1,2,3-triazole . This modification also improves its biological activity, making it more effective in various applications .

Properties

IUPAC Name

2-methyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c1-6-4-2-3-5-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCXHCGUQHIOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172326
Record name 2-Methyl-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18922-69-5
Record name 2-Methyl-1,2,3-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018922695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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